5-Chloro-2-iodopyridine
Overview
Description
5-Chloro-2-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H3ClIN . It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, which imparts unique reactivity and properties.
Mechanism of Action
Target of Action
5-Chloro-2-iodopyridine is a halo-substituted pyridine It’s known to be used as a reagent in the multi-step synthesis of various compounds .
Mode of Action
It’s known to participate in suzuki coupling reactions with phenylboronic acid dimethyl ester . In these reactions, it acts as a halogenated compound that can form carbon-carbon bonds with other organic compounds .
Biochemical Pathways
Its role in the synthesis of various compounds suggests that it may influence a range of biochemical processes depending on the specific context of its use .
Pharmacokinetics
Like other halo-substituted pyridines, its bioavailability and pharmacokinetic properties would likely depend on factors such as its formulation, route of administration, and the specific biological context .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in the synthesis of various compounds, its primary effect would be the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive, suggesting that exposure to light could affect its stability . Furthermore, its reactivity in chemical reactions could be influenced by factors such as temperature, solvent, and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-nitropyridine, followed by reduction and diazotization reactions. The process can be summarized as follows:
Nitration: 2-Chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as Suzuki coupling, Heck coupling, and Sonogashira coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Heck Coupling: Utilizes palladium catalysts and alkenes.
Sonogashira Coupling: Involves palladium catalysts and alkynes.
Major Products:
2-Chloro-5-phenylpyridine: Formed via Suzuki coupling with phenylboronic acid.
Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes: Formed via Heck coupling with N-protected 2-azabicyclo[2.2.1]hept-5-enes.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodopyridine is used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique reactivity allows for the creation of compounds with enhanced biological activity.
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the chlorine atom.
3-Iodopyridine: Iodine atom is positioned at the third carbon instead of the second.
4-Iodopyridine: Iodine atom is positioned at the fourth carbon.
Uniqueness: 5-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in various synthetic applications. The combination of these halogens allows for selective functionalization, which is not possible with mono-halogenated pyridines.
Properties
IUPAC Name |
5-chloro-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLXKZIXLOBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455867 | |
Record name | 5-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244221-57-6 | |
Record name | 5-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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